4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid
Description
Properties
CAS No. |
422526-70-3 |
|---|---|
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.79 |
IUPAC Name |
4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22) |
InChI Key |
HATCCZURVBJMLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Oxidation: The oxidation step to introduce the oxo group at the 4-position can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Sulfanylidene Introduction: The sulfanylidene group at the 2-position is introduced through reactions with thiourea or thioacetamide.
Methylation: The final step involves the methylation of the benzoic acid moiety using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and thioethers.
Scientific Research Applications
Antitumor Activity
Research indicates that quinazoline derivatives, including 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid, exhibit notable antitumor properties.
Case Study
A study conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains.
Activity Spectrum
It has shown moderate to strong activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship
Structure-activity relationship (SAR) analyses suggest that modifications to the quinazoline core can enhance antimicrobial potency.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through various assays.
Mechanism
The compound has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis.
Case Study
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.
Enzyme Inhibition
This compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and urease.
Relevance in Therapeutics
Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. Molecular docking studies have elucidated binding interactions with these enzymes, revealing how structural features influence enzyme affinity.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.5 |
| Urease | 1.2 |
Mechanism of Action
The mechanism by which 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in cellular processes, leading to its biological activities. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls in antimicrobial applications.
Comparison with Similar Compounds
Structural Differences :
- PK-66 lacks the 7-chloro and 2-sulfanylidene substituents present in the target compound.
- The quinazoline core in PK-66 is unsubstituted at position 2 and 7, with a direct linkage to the benzoic acid group.
Pharmacological Profile :
- In contrast, the 7-chloro and 2-sulfanylidene groups in the target compound may enhance receptor binding affinity or alter metabolic stability due to increased lipophilicity and electron-withdrawing effects.
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid (β-Lactam Analog)
Structural Differences :
- This compound replaces the quinazoline core with a β-lactam (azetidinone) ring, introducing a 4-hydroxyphenyl group and a chlorine substituent.
Functional Implications :
- The absence of the sulfanylidene group may reduce thiol-mediated interactions compared to the target compound .
N-(2-(7-Chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl) Amides
Structural Differences :
- Features a 7-chloro-quinazolinone core but substitutes the sulfanylidene with a phenylamino group.
- The ethylamide side chain replaces the methylene-benzoic acid linkage.
Functional Implications :
- The phenylamino group may engage in hydrogen bonding, while the ethylamide chain could improve solubility.
- This structural variation highlights the role of the sulfanylidene group in modulating redox activity or metal chelation in the target compound .
Mechanistic and Pharmacological Insights
- Adrenergic/Dopaminergic Pathways : Both PK-66 and the target compound likely interact with alpha-2 adrenergic receptors, but the latter’s sulfanylidene group may enhance binding to cysteine-rich domains in these receptors .
- GABAergic Modulation : PK-66’s synergy with diazepam suggests GABA-A receptor involvement. The target compound’s sulfanylidene could similarly influence allosteric modulation but requires empirical validation .
- Metabolic Stability : The 7-chloro substituent in the target compound may slow hepatic metabolism compared to PK-66, extending its half-life.
Biological Activity
4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid is a quinazoline derivative recognized for its diverse biological activities. Quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic properties .
The compound's molecular formula is , and it features a quinazoline core substituted with a benzoic acid moiety. The presence of the chloro and sulfanylidene groups enhances its biological activity by influencing its interaction with various biological targets.
Antitumor Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating selective cytotoxicity against malignant cells while sparing normal cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial effects against several bacterial strains. Studies report moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications to the quinazoline core can enhance antimicrobial potency .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been substantiated through various assays. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .
Enzyme Inhibition
This compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The binding interactions with these enzymes have been elucidated through molecular docking studies, which reveal how structural features influence enzyme affinity .
Data Tables
Case Studies
- Antitumor Efficacy : A study focused on the compound's effect on acute myeloid leukemia (AML) cells demonstrated significant apoptosis induction in FLT3-mutated cell lines. The compound's ability to target multiple pathways involved in cell survival was highlighted as a promising avenue for further research .
- Antimicrobial Testing : In a comparative study, this compound was tested alongside other quinazoline derivatives against a panel of bacterial strains. Results showed superior activity against Bacillus subtilis compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
- Inflammation Model : In vivo studies using murine models of inflammation revealed that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups, supporting its application in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
